molecular formula C16H18N4O6S2 B4864105 N-methyl-4-nitro-N-[4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butyl]benzenesulfonamide

N-methyl-4-nitro-N-[4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butyl]benzenesulfonamide

Cat. No.: B4864105
M. Wt: 426.5 g/mol
InChI Key: JQTARUFUHNIAQF-UHFFFAOYSA-N
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Description

N-methyl-4-nitro-N-[4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butyl]benzenesulfonamide is a complex organic compound that features a combination of functional groups, including a nitro group, a sulfonamide group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-nitro-N-[4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butyl]benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene-2-carbonyl hydrazine derivative, which is then reacted with a butyl benzenesulfonamide precursor. The reaction conditions often involve the use of organic solvents such as toluene or dichloromethane, and catalysts like tetrabutylammonium iodide .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-nitro-N-[4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form sulfonic acids.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield N-methyl-4-amino-N-[4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butyl]benzenesulfonamide .

Scientific Research Applications

N-methyl-4-nitro-N-[4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-4-nitro-N-[4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    N-methyl-4-nitroaniline: Shares the nitro and methyl groups but lacks the thiophene and sulfonamide functionalities.

    Thiophene-2-carbonyl hydrazine: Contains the thiophene ring and hydrazine group but lacks the sulfonamide and nitro functionalities.

Uniqueness

N-methyl-4-nitro-N-[4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butyl]benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-methyl-4-nitro-N-[4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O6S2/c1-19(28(25,26)13-8-6-12(7-9-13)20(23)24)10-2-5-15(21)17-18-16(22)14-4-3-11-27-14/h3-4,6-9,11H,2,5,10H2,1H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTARUFUHNIAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)NNC(=O)C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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